1-Bromo-1-(4-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound features a bromine atom, a mercaptophenyl group, and a propanone backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(4-mercaptophenyl)propan-2-one typically involves the bromination of 1-(4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(4-mercaptophenyl)propan-2-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-(4-mercaptophenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-1-(4-mercaptophenyl)propan-2-one finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of biological targets and pathways, making the compound valuable in biochemical research .
Comparison with Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a mercapto group.
1-Bromo-1-(4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness: 1-Bromo-1-(4-mercaptophenyl)propan-2-one is unique due to the presence of both a bromine atom and a mercapto group, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C9H9BrOS |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-bromo-1-(4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3 |
InChI Key |
CESZRLAPDUHQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)S)Br |
Origin of Product |
United States |
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